Product packaging for Duovent(Cat. No.:CAS No. 438627-66-8)

Duovent

Cat. No.: B12782601
CAS No.: 438627-66-8
M. Wt: 651.7 g/mol
InChI Key: FYTIZSKUAAWPPR-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Duovent is a bronchodilator formulation for research applications in obstructive airway diseases. Its solution contains a combination of two active ingredients: Ipratropium Bromide (0.5 mg/4 mL) and Fenoterol Hydrobromide (1.25 mg/4 mL) . This combination provides a dual mechanism of action for studying bronchospasm. Ipratropium Bromide is an anticholinergic agent that blocks muscarinic receptors, inhibiting the action of acetylcholine and leading to bronchodilation . Fenoterol Hydrobromide is a beta2-adrenergic agonist that stimulates beta2-receptors, activating pathways that result in the relaxation of bronchial smooth muscle . The concurrent use of these two agents results in complementary spasmolytic action on bronchial muscles, making it a broad-scope tool for investigating pharmacological responses in models of asthma and chronic obstructive pulmonary disease (COPD) . Clinical studies have investigated its protective effect and bronchodilator efficacy in long-term treatment . This product is presented as a nebulizer solution and must be handled according to professional laboratory safety standards. It is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H51BrN2O6 B12782601 Duovent CAS No. 438627-66-8

Properties

CAS No.

438627-66-8

Molecular Formula

C33H51BrN2O6

Molecular Weight

651.7 g/mol

IUPAC Name

4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol;(8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate;bromide

InChI

InChI=1S/C20H30NO3.C13H21NO3.BrH/c1-14(2)21(3)16-9-10-17(21)12-18(11-16)24-20(23)19(13-22)15-7-5-4-6-8-15;1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15;/h4-8,14,16-19,22H,9-13H2,1-3H3;4-6,12,14-17H,7-8H2,1-3H3;1H/q+1;;/p-1

InChI Key

FYTIZSKUAAWPPR-UHFFFAOYSA-M

Canonical SMILES

CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.[Br-]

Origin of Product

United States

Molecular and Cellular Pharmacodynamics of Duovent Components

Ipratropium (B1672105) Bromide: Mechanistic Insights into Anticholinergic Action

Ipratropium bromide is a quaternary ammonium (B1175870) compound with anticholinergic, or parasympatholytic, properties. mims.comhres.carxreasoner.com Its primary mechanism involves blocking the action of acetylcholine (B1216132) at muscarinic receptors in the airways. mims.compatsnap.comnih.gov This antagonism inhibits vagally mediated reflexes, which are a significant contributor to bronchoconstriction and mucus secretion. mims.comrxreasoner.com

Ipratropium bromide functions as a competitive inhibitor of acetylcholine at muscarinic receptors. patsnap.com In the respiratory system, acetylcholine binding to muscarinic receptors on airway smooth muscle cells leads to contraction and bronchoconstriction. patsnap.com By blocking these receptors, ipratropium bromide prevents this cholinergic stimulation, resulting in relaxation of bronchial smooth muscles and bronchodilation. patsnap.com

While some sources indicate ipratropium bromide is a nonselective muscarinic antagonist, blocking M1, M2, and M3 subtypes, others highlight its competitive inhibition specifically at M1 and M3 subtypes in the airways. patsnap.comnih.govmims.comed.ac.ukbiorxiv.orgdovepress.comersnet.orgnih.gov The M3 receptors are considered the primary subtype mediating bronchoconstriction and mucus secretion in response to cholinergic nerve stimulation. dovepress.comersnet.orgnih.gov M2 receptors, located on postganglionic parasympathetic nerves, act as autoreceptors that inhibit acetylcholine release; blocking these can theoretically lead to increased acetylcholine release and potentially limit the bronchodilatory effect or even cause paradoxical bronchoconstriction. nih.govdovepress.comnih.gov However, ipratropium is described as having similar affinities for all five muscarinic receptor subtypes. ersnet.orgnih.gov

Ipratropium bromide inhibits vagally mediated reflexes by antagonizing the action of acetylcholine released from the vagus nerve. mims.comrxreasoner.com The vagus nerve plays a crucial role in regulating airway tone through the release of acetylcholine, which acts on muscarinic receptors. nih.goversnet.org By blocking these receptors, ipratropium bromide effectively interrupts the signal transduction pathway initiated by vagal stimulation, thereby reducing bronchoconstriction and mucus secretion. mims.comrxreasoner.compatsnap.com This interruption of the cholinergic pathway is a key aspect of ipratropium bromide's broncholytic action. wikipedia.org

The binding of acetylcholine to muscarinic receptors, particularly the M3 subtype, leads to an increase in the intracellular concentration of cyclic guanosine (B1672433) monophosphate (cGMP). nih.govbiorxiv.orgwikipedia.orghpra.ie This increase in cGMP is mediated through a second messenger system involving inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), which are generated following the activation of phospholipase C by the activated muscarinic receptor. mims.comrxreasoner.comnih.gov Elevated cGMP levels, in turn, influence intracellular calcium dynamics. nih.govbiorxiv.orgwikipedia.org

Ipratropium bromide, by blocking muscarinic receptors, prevents the increase in intracellular cGMP concentration. nih.govbiorxiv.orgwikipedia.orghpra.ieijpsr.com This reduction in cGMP is thought to lead to decreased intracellular calcium concentrations, primarily by affecting the actions of cGMP on intracellular calcium stores. biorxiv.orgwikipedia.org The decrease in intracellular calcium results in the relaxation of smooth muscle cells in the lungs, inhibiting bronchoconstriction. rxreasoner.comnih.govwikipedia.org

Here is a table summarizing the intracellular signaling effects of ipratropium bromide:

Signaling Molecule/IonEffect of Acetylcholine BindingEffect of Ipratropium BromideDownstream Impact on Smooth Muscle
cGMPIncreased intracellular concentration nih.govbiorxiv.orgwikipedia.orghpra.iePrevents increase in intracellular concentration nih.govbiorxiv.orgwikipedia.orghpra.ieijpsr.comLeads to decreased intracellular calcium biorxiv.orgwikipedia.org
Calcium (intracellular)Increased concentration mims.comrxreasoner.commedscape.comDecreased concentration rxreasoner.combiorxiv.orgwikipedia.orgDecreased contractility, leading to relaxation rxreasoner.comnih.govwikipedia.org
IP3/DAGGeneration mediated by activated receptor mims.comrxreasoner.comnih.govInhibited generation due to receptor blockade mims.comrxreasoner.comnih.govReduced signaling cascade affecting calcium release mims.comrxreasoner.comnih.gov

Interruption of Vagal Reflexes and Cholinergic Signal Transduction

Fenoterol (B1672521)/Albuterol/Salbutamol: Beta-Adrenergic Receptor Agonism at a Molecular Level

Fenoterol and albuterol (salbutamol) are direct-acting sympathomimetic agents that selectively stimulate beta2-adrenergic receptors, primarily located in the airways. mims.commims.comwikipedia.orgontosight.ainih.gov This stimulation leads to relaxation of bronchial smooth muscle, counteracting bronchoconstriction. mims.comontosight.ainih.govwikipedia.orgdrugbank.com

Beta2-adrenergic receptors are G protein-coupled receptors (GPCRs) found abundantly on airway smooth muscle cells. nih.govatsjournals.orgatsjournals.org Binding of a beta2-agonist like fenoterol or albuterol/salbutamol to the receptor's active site induces a conformational change in the receptor. nih.govatsjournals.orgatsjournals.orgsemanticscholar.org This conformational change facilitates the association and activation of a heterotrimeric G protein, specifically the stimulatory G protein (Gs). nih.govatsjournals.orgatsjournals.org The activated Gs protein then dissociates, and its alpha subunit proceeds to interact with and activate the enzyme adenylyl cyclase. nih.gov

Research indicates that beta2-agonists may not directly induce a conformational change but rather stabilize the receptor in its activated state, bound to Gs-GTP, thereby shifting the equilibrium towards the activated form. atsjournals.org This amplification of the receptor's inherent activity leads to downstream signaling. atsjournals.org

The activated alpha subunit of the Gs protein stimulates adenylyl cyclase, a membrane-bound enzyme. wikipedia.orgnih.govwikipedia.orgdrugbank.commims.comatsjournals.org Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) into cyclic adenosine-3',5'-monophosphate (cAMP) within the cell. mims.comnih.govdrugbank.comatsjournals.org This leads to an increase in the intracellular concentration of cAMP. mims.comnih.govdrugbank.comatsjournals.org

Elevated levels of cAMP activate protein kinase A (PKA), a key downstream effector molecule. mims.comnih.govdrugbank.comatsjournals.org PKA then phosphorylates various intracellular proteins involved in regulating muscle tone. mims.comnih.govdrugbank.comatsjournals.org In airway smooth muscle, PKA-mediated phosphorylation leads to the inhibition of myosin light chain phosphorylation and a reduction in intracellular ionic calcium concentrations. mims.comdrugbank.comatsjournals.orgatsjournals.orgatsjournals.orgnih.gov These actions collectively result in the relaxation of smooth muscle and bronchodilation. mims.comnih.govdrugbank.comatsjournals.org

Here is a table illustrating the beta-adrenergic signaling pathway:

StepEventMolecules InvolvedOutcome
1Agonist BindingFenoterol/Albuterol/Salbutamol, Beta2-adrenergic receptor mims.commims.comwikipedia.orgontosight.ainih.govatsjournals.orgatsjournals.orgsemanticscholar.orgReceptor activation and conformational change/stabilization nih.govatsjournals.orgatsjournals.orgsemanticscholar.org
2Gs Protein ActivationActivated receptor, Gs protein (alpha subunit) nih.govatsjournals.orgatsjournals.orgDissociation of Gs alpha subunit nih.gov
3Adenylyl Cyclase ActivationGs alpha subunit, Adenylyl cyclase wikipedia.orgnih.govwikipedia.orgdrugbank.commims.comatsjournals.orgCatalysis of ATP to cAMP mims.comnih.govdrugbank.comatsjournals.org
4Increased Intracellular cAMPAdenylyl cyclase activity mims.comnih.govdrugbank.comatsjournals.orgElevated cAMP concentration mims.comnih.govdrugbank.comatsjournals.org
5PKA ActivationcAMP, Protein Kinase A mims.comnih.govdrugbank.comatsjournals.orgPhosphorylation of target proteins mims.comnih.govdrugbank.comatsjournals.org
6Smooth Muscle RelaxationPKA activity, Myosin light chain, Intracellular calcium mims.comdrugbank.comatsjournals.orgatsjournals.orgatsjournals.orgnih.govInhibition of myosin phosphorylation, decreased calcium, muscle relaxation mims.comdrugbank.comatsjournals.orgatsjournals.orgatsjournals.orgnih.gov

Beta2-Adrenergic Receptor Activation and Conformational Changes

Synergistic and Additive Molecular Interactions in Duovent Combination

The combination of ipratropium bromide and fenoterol hydrobromide in this compound results in an enhanced bronchodilating effect compared to either component used alone vinmec.comhpra.ieaerocare.co.th. This enhanced effect is attributed to the synergistic and additive interactions between the two drugs, targeting different pathways involved in regulating bronchial smooth muscle tone vinmec.comifp.kiev.ua.

Mechanistic Basis for Enhanced Bronchodilator Response

The mechanistic basis for the enhanced bronchodilator response lies in the complementary actions of ipratropium bromide and fenoterol hydrobromide on bronchial smooth muscle vinmec.comifp.kiev.ua. Bronchoconstriction is influenced by both cholinergic (parasympathetic) and adrenergic (sympathetic) nervous system inputs nih.gov. Acetylcholine, released from vagal nerve endings, acts on muscarinic receptors to cause bronchoconstriction, while sympathetic stimulation, primarily via β2 receptors, leads to bronchodilation vinmec.comnih.govdrugbank.com.

Ipratropium bromide blocks the constrictor effects mediated by the cholinergic pathway by antagonizing acetylcholine at muscarinic receptors hpra.ieaerocare.co.thnih.gov. Fenoterol hydrobromide directly relaxes smooth muscle by stimulating the β2-adrenergic receptors, counteracting constrictor signals and promoting relaxation via the cAMP pathway aerocare.co.thnih.govgeneesmiddeleninformatiebank.nl.

By simultaneously inhibiting the cholinergic tone and directly stimulating the adrenergic pathway, the combination addresses multiple mechanisms of bronchoconstriction and bronchodilation, leading to a more pronounced and sustained bronchodilator effect than either drug can achieve individually vinmec.comifp.kiev.uanih.gov. Studies have shown that the combination is more efficacious than each of its components in patients with asthma and COPD vinmec.comhpra.ieboehringerone.com.

Investigation of Receptor-Level Crosstalk and Functional Integration

Investigations into the interaction between fenoterol and ipratropium at the receptor level have explored the functional integration of their distinct signaling pathways. Research on isolated human bronchi has evaluated the functional antagonism between fenoterol and acetylcholine and the interaction between fenoterol and ipratropium on acetylcholine-induced contraction nih.gov. These studies indicate that in the presence of ipratropium, the functional antagonism between acetylcholine and fenoterol is partially reversed nih.gov.

While fenoterol's relaxant effect on acetylcholine-induced contraction is observed, the maximal effect of fenoterol can be significantly increased in the presence of ipratropium nih.gov. This suggests that by blocking the muscarinic receptors, ipratropium reduces the cholinergic tone, allowing the β2-adrenergic stimulation by fenoterol to exert a greater relaxant effect on the smooth muscle nih.gov. The combined effect on isolated human bronchus contracted with acetylcholine appears to be of an additive type nih.gov.

The combined use of these agents results in bronchodilation due to their action on different sites of the bronchial smooth muscle, enhancing each other's effects and promoting bronchial relaxation vinmec.com. This functional synergism allows for a potentially lower dose of fenoterol hydrobromide to be used while achieving a significant bronchodilator effect aerocare.co.thgeneesmiddeleninformatiebank.nl. Preclinical and clinical evidence suggests no deleterious effect of ipratropium bromide on airway mucous secretion, mucociliary clearance, or gas exchange geneesmiddeleninformatiebank.nl.

Study TypeComponents CombinedObserved InteractionKey FindingSource
Isolated Human BronchiFenoterol + Ipratropium + AChAdditiveIpratropium enhances fenoterol's maximal relaxant effect on ACh contraction. nih.gov
Clinical StudiesIpratropium + FenoterolSynergistic/AdditiveGreater efficacy than individual components in asthma and COPD. vinmec.comhpra.ie

Preclinical Pharmacological and Toxicological Research on Duovent

In Vitro Characterization of Component Interactions

In vitro studies have been crucial in detailing the molecular and cellular effects of ipratropium (B1672105) bromide and fenoterol (B1672521) hydrobromide, as well as exploring potential interactions between the two compounds at a cellular level.

Receptor Binding Assays and Ligand Selectivity Profiling

Ipratropium bromide is characterized as a quaternary ammonium (B1175870) compound with anticholinergic (parasympatholytic) properties. Preclinical studies indicate that it inhibits vagally mediated reflexes by antagonizing the action of acetylcholine (B1216132), the primary neurotransmitter released from the vagus nerve boehringerone.comaerocare.co.thmims.com. This antagonism occurs at muscarinic receptors on bronchial smooth muscle boehringerone.commims.com. Ipratropium primarily acts locally in the airway following inhalation boehringerone.commims.comcals.am. It is a short-acting muscarinic antagonist wikipedia.org. Ipratropium antagonizes the M1, M2, and M3 receptors, though its bronchodilatory effect is primarily mediated through the blockade of M3 receptors on airway smooth muscle . Blockade of neuronal M2 muscarinic receptors can increase acetylcholine release atsjournals.orgatsjournals.org. Ipratropium bromide has been shown to potentiate vagally induced bronchoconstriction by inhibiting neuronal M2 muscarinic receptors at doses that have minimal effect on postjunctional M3 receptors atsjournals.orgatsjournals.org.

Fenoterol hydrobromide is a direct-acting sympathomimetic agent that selectively stimulates beta2-receptors within the therapeutic dose range boehringerone.commims.comcals.amhres.ca. Stimulation of beta1-receptors occurs at higher concentrations boehringerone.commims.comcals.amhres.ca. Beta2-adrenergic receptors are primarily located on airway smooth muscle, and their activation leads to bronchodilation atsjournals.orgresearchgate.net. Fenoterol has a relatively high degree of selectivity for beta2-adrenergic receptors aerocare.co.th. Adrenergic receptors are also present on autonomic nerves, where they can modulate neurotransmitter release atsjournals.org. Fenoterol has been shown to enhance acetylcholine release from guinea pig trachea in a concentration-dependent manner atsjournals.orgatsjournals.orgresearchgate.net.

Cellular Efficacy Studies (e.g., cyclic nucleotide accumulation in cell lines)

The bronchodilatory effects of the components of Duovent are linked to their influence on intracellular cyclic nucleotides. Ipratropium bromide, by blocking muscarinic receptors, prevents the increase in intracellular concentration of cyclic guanosine (B1672433) monophosphate (cGMP) that is typically caused by the interaction of acetylcholine with muscarinic receptors on bronchial smooth muscle aerocare.co.th. The release of Ca++ mediated by the second messenger system involving IP3 (inositol triphosphate) and DAG (diacylglycerol) is also affected by anticholinergic action boehringerone.commims.com.

Fenoterol hydrobromide, as a beta2-adrenergic agonist, primarily exerts its effects by activating adenyl cyclase via a stimulatory Gs-protein boehringerone.commims.comcals.amhres.ca. This activation leads to an increase in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP) boehringerone.comaerocare.co.thmims.comhres.canih.govump.edu.plnih.gov. Increased cAMP levels activate protein kinase A (PKA), which subsequently phosphorylates target proteins in smooth muscle cells. This process ultimately leads to the relaxation of bronchial smooth muscle boehringerone.comcals.amhres.caump.edu.pl. Increased cAMP concentrations also contribute to the inhibition of phosphoinositide hydrolysis and the opening of large-conductance calcium-activated potassium channels, further promoting smooth muscle relaxation boehringerone.comhres.ca.

The combination of ipratropium bromide and fenoterol hydrobromide provides synergistic bronchodilation due to their distinct mechanisms of action involving both cholinergic and adrenergic pathways aerocare.co.th.

Assessment of Airway Secretion and Mucociliary Activity in Model Systems

Preclinical and clinical evidence suggests that ipratropium bromide has no deleterious effect on airway mucous secretion, mucociliary clearance, or gas exchange boehringerone.commims.comhres.ca. Some studies in normal subjects and patients with chronic obstructive bronchitis or bronchial asthma reported no influence on mucociliary clearance (MCC) with single administrations of low doses of ipratropium bromide ersnet.org. However, one study noted a significant increase in MCC after inhalation of a high dose (200 µg) in healthy subjects compared to placebo ersnet.org.

Fenoterol hydrobromide has been shown to influence mucociliary activity. In rat airway preparations, fenoterol was demonstrated to augment the frequency of ciliary movement in a dose-dependent fashion, with a concomitant increase in the rate of mucus transport hres.ca. An increase in mucociliary clearance has also been demonstrated after administration of fenoterol in some studies boehringerone.comersnet.org. Beta-adrenergic agonists, in general, can increase intracellular cyclic adenosine monophosphate levels, which in turn can increase ciliary beat frequency and mucus secretion rima.org.

Animal Model Studies in this compound Research

Animal models have been utilized to investigate the in vivo effects of this compound's components on airway function and to characterize their pharmacokinetic profiles.

In Vivo Investigations of Cholinergic and Adrenergic Modulation in Airway Systems

In preclinical studies, ipratropium bromide inhibits vagally mediated reflexes by antagonizing the action of acetylcholine boehringerone.comaerocare.co.thmims.comhres.ca. This action contributes to bronchodilation by reducing cholinergic tone in the bronchial musculature wikipedia.org. In an experimental model of feline asthma, long-term antigen sensitization led to an augmented muscarinic receptor response to acetylcholine, suggesting that modulating muscarinic receptors with anticholinergic drugs could be beneficial merckvetmanual.com.

Fenoterol hydrobromide, as a beta2-adrenergic agonist, relaxes bronchial smooth muscle boehringerone.comcals.amhres.ca. The combination of ipratropium bromide and fenoterol hydrobromide has been evaluated against acetylcholine-induced bronchospasm in animal models, demonstrating bronchodilatory effects hres.ca. The combination provides synergistic relief of bronchospasm due to the complementary actions on both cholinergic and adrenergic pathways aerocare.co.th. Animal studies have shown the low acute toxicity of the combination after oral, intravenous, and inhalation administration aerocare.co.thcals.am.

Advanced Methodologies in Duovent Formulation and Delivery System Research

Aerosol and Inhalation Delivery Device Science

The science of aerosol and inhalation delivery devices is critical for ensuring that inhaled medications like the combination in Duovent are efficiently and effectively delivered to the target site in the respiratory tract. Different device types, including metered-dose inhalers (MDIs), nebulizers, soft mist inhalers (SMIs), and dry powder inhalers (DPIs), employ distinct mechanisms to generate aerosols suitable for inhalation. The choice and design of the delivery system significantly influence particle size, aerosol velocity, and ultimately, drug deposition in the lungs nih.govnih.govatsjournals.org.

Design and Engineering of Metered-Dose Inhalers (MDIs) and Nebulizer Systems

Metered-dose inhalers (MDIs) are widely used for delivering bronchodilators. Traditional MDIs have utilized chlorofluorocarbon (CFC) propellants, which are being phased out due to environmental concerns, leading to the development of hydrofluoroalkane (HFA) propellant-based MDIs nih.govnih.gov. The design and engineering of MDIs involve optimizing components such as the metering valve, actuator, and propellant system to ensure consistent emitted dose and appropriate particle size for lung deposition nih.govnih.gov. Research on ipratropium (B1672105) bromide and fenoterol (B1672521) hydrobromide in pMDIs has investigated the effects of formulation composition, including propellant, water, and ethanol (B145695) content, on stability and aerodynamic performance nih.govresearchgate.netnih.govbiotech-asia.orgscience.gov. Studies have shown that the composition of the HFA propellant and co-solvents like ethanol can significantly influence the physical stability of the formulation, affecting whether the drugs remain in solution or precipitate nih.govnih.gov.

Nebulizer systems convert liquid formulations into a fine mist for inhalation, often used for patients who have difficulty with coordinated breathing required for MDIs atsjournals.orghres.ca. This compound is available as a nebulizer solution hres.camims.com. Research has explored the use of nebulized ipratropium bromide and fenoterol in mechanically ventilated patients, with in vitro studies investigating lung deposition under such conditions atsjournals.org. Studies have also compared the efficacy of nebulized ipratropium bromide to MDI delivery psu.edu.

Innovations in Soft Mist Inhaler (SMI) Technologies

Soft Mist Inhaler (SMI) technologies, such as the Respimat® device, represent a newer generation of propellant-free inhalers nih.govnih.govbiotech-asia.orgersnet.orgresearchgate.net. These devices generate a slow-moving, fine mist over a longer duration compared to the high-velocity spray from MDIs biotech-asia.orgersnet.org. This characteristic is intended to improve patient coordination and enhance lung deposition nih.govbiotech-asia.orgersnet.orgresearchgate.net. Studies comparing the delivery of ipratropium bromide and fenoterol via Respimat SMI with conventional MDIs have shown improved lung deposition and reduced oropharyngeal deposition with the SMI nih.govnih.govmims.comersnet.orgresearchgate.netersnet.org. For example, scintigraphic studies indicated that lung deposition of fenoterol and ipratropium bromide delivered via Respimat was significantly higher than via HFA pMDI nih.govresearchgate.net.

Development of Dry Powder Inhaler (DPI) Formulations

Dry powder inhalers (DPIs) deliver medication as a dry powder formulation, activated by the patient's inhalation effort nih.govbiotech-asia.org. This eliminates the need for propellants and hand-breath coordination required with MDIs psu.edu. While DPI formulations for single agents like ipratropium bromide have been studied, research on DPI formulations for the specific combination of ipratropium bromide and fenoterol in the context of this compound is also noted nih.govpsu.edunih.gov. A study compared the efficacy and tolerability of this compound administered by metered dose aerosol and as a dry powder preparation, finding similar peak improvements in forced expiratory volume in one second (FEV1) nih.gov.

In Vitro and Ex Vivo Pulmonary Drug Deposition Studies

In vitro and ex vivo studies are essential for evaluating the deposition characteristics of inhaled drug formulations and delivery systems nih.govhres.ca. These studies help predict how much of the inhaled dose reaches the lungs and where it deposits within the respiratory tract. Techniques such as cascade impaction are used in vitro to determine the aerodynamic particle size distribution, which is a key factor influencing lung deposition researchgate.netnih.gov.

In vivo pulmonary deposition studies, often utilizing gamma scintigraphy with radiolabeled drugs, provide direct evidence of drug distribution in the lungs and the amount deposited in the oropharynx nih.govnih.govresearchgate.netersnet.orgdovepress.com. Studies comparing ipratropium bromide and fenoterol delivery via different devices have demonstrated variations in lung deposition. For instance, studies showed higher whole-lung deposition of fenoterol hydrobromide and ipratropium bromide when delivered via a Respimat inhaler compared to an HFA pMDI nih.govresearchgate.net.

Data from a study comparing lung deposition of fenoterol hydrobromide 50 µg / ipratropium bromide 20 µg delivered via Respimat or HFA pMDI in patients with COPD showed the following mean ± SD whole-lung deposition as a percentage of the delivered dose:

DeviceUntrained TechniqueTrained Technique
Respimat SMI37 ± ?% researchgate.net53 ± 17% nih.gov
HFA pMDI21 ± ?% researchgate.net21 ± 10% nih.gov

Note: SD for untrained technique with Respimat and HFA pMDI not available in snippets nih.govresearchgate.net.

Another study comparing a Soft Mist Inhaler (CVT-R) and a CFC Metered-Dose Inhaler (CVT-MDI) for ipratropium bromide and albuterol showed that the efficiency of ipratropium bromide delivery to the lungs was around two-fold better with the Respimat inhaler compared with the MDI nih.gov.

Formulation Stability and Compatibility in Multicomponent Aerosol Systems

Ensuring the stability and compatibility of the active pharmaceutical ingredients within a multicomponent aerosol system is crucial for maintaining the efficacy and safety of the product throughout its shelf life nih.govresearchgate.netnih.govindiamart.comepo.org. For combination products like this compound, which contains both an anticholinergic (ipratropium bromide) and a beta-adrenergic agonist (fenoterol hydrobromide), potential interactions between the two drugs and with the excipients and propellant must be considered.

Research into the stability of ipratropium bromide and fenoterol hydrobromide in pressurized metered-dose inhalers has investigated factors such as the type and concentration of propellant, co-solvents (like ethanol and water), and the presence of stabilizers nih.govresearchgate.netnih.govepo.org. Studies have shown that the composition of the formulation can impact physical stability, leading to precipitation if the solvent system's dielectric constant is not suitable for the drugs nih.gov. Chemical degradation of ipratropium bromide in aerosol solution formulations can be influenced by interactions with ethanol or water, and the addition of acids like citric acid has been explored to reduce such degradation epo.org.

For nebulizer solutions, the stability of ipratropium bromide when mixed with other bronchodilators like fenoterol hydrobromide in normal saline has also been assessed, indicating stability for a certain period under specific storage conditions hres.ca. The storage conditions, including temperature and protection from light and heat, are important for maintaining the stability of both nebulizer solutions and MDI formulations containing ipratropium bromide and fenoterol hres.camims.comhres.camims.commims.com.

The development of stable multicomponent aerosol systems requires careful consideration of the physical and chemical properties of each active ingredient and excipient, as well as their interactions within the complex formulation matrix and with the container and valve components nih.govresearchgate.net.

Analytical Chemistry and Research Methods Applied to Duovent

Spectroscopic and Chromatographic Techniques for Component Quantification and Purity Assessment

Spectroscopic and chromatographic methods are fundamental for the quantitative analysis and purity assessment of the active components in Duovent, ipratropium (B1672105) bromide and fenoterol (B1672521) hydrobromide. nih.govmdpi.com These techniques enable the precise measurement of each drug substance within the final product and help identify any impurities. nih.govbioecho.com

High-performance liquid chromatography (HPLC) coupled with diode array detection (DAD) is a widely used technique for the simultaneous determination of ipratropium bromide and fenoterol hydrobromide in their co-formulated inhalers. nih.gov An optimized HPLC method might utilize a C18 column with a mobile phase consisting of a mixture of a buffer (e.g., potassium dihydrogen orthophosphate) and methanol, with detection typically performed at 220.0 nm. nih.gov This method has demonstrated linearity over a range of concentrations for both drugs, such as 5.0–200.0 µg/mL. nih.gov

High-performance thin-layer chromatography (HPTLC) with densitometric quantification is another chromatographic technique applied to the analysis of ipratropium bromide and fenoterol in their inhaler formulation. nih.gov Separation can be achieved on HPTLC plates using a developing system like ethyl acetate (B1210297) - ethanol (B145695) - acetic acid. nih.gov Densitometric quantification at 220.0 nm allows for the determination of concentrations within specific ranges, such as 0.50–15.0 µ g/band for ipratropium bromide and 0.50–12.0 µ g/band for fenoterol. nih.gov

Colorimetric assays have also been developed for the simultaneous determination of ipratropium bromide and fenoterol hydrobromide. researchgate.net These methods can be based on reactions with charge transfer reagents, resulting in colored complexes that can be measured spectrophotometrically at specific wavelengths. researchgate.net For example, a method using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) resulted in orange-colored complexes measured at 464.3 nm for ipratropium bromide and 514.0 nm for fenoterol. researchgate.net These colorimetric methods can be applied for routine analysis without the need for prior separation steps and have shown linearity over specific concentration ranges. researchgate.net

Purity assessment is a critical aspect of analytical chemistry for pharmaceutical compounds. Spectrophotometry can be used to determine the purity of samples by measuring absorbance ratios at different wavelengths. bioecho.compromega.inintegra-biosciences.com For DNA and RNA, the A260/A280 and A260/A230 ratios are commonly used indicators of protein, phenol, or salt contamination. bioecho.compromega.inintegra-biosciences.com While these ratios are often discussed in the context of nucleic acids, the principle of using absorbance ratios to detect impurities based on their characteristic absorption wavelengths is applicable to other compounds as well. bioecho.com For instance, strong absorbance around 230 nm can indicate the presence of organic compounds or chaotropic salts. promega.in

Validation of these analytical methods is performed according to guidelines, such as those from the International Council for Harmonisation (ICH), to ensure their accuracy, precision, and reliability for assaying the drugs in the final product and for testing parameters like delivered dose uniformity. nih.govresearchgate.netresearchgate.net

Here is a table summarizing some analytical techniques used for this compound components:

TechniqueAnalytes CoveredDetection MethodExample Mobile Phase/SystemExample Wavelength(s)Example Linearity Range (Ipratropium)Example Linearity Range (Fenoterol)Citation
HPLC-DADIpratropium bromide, FenoterolDiode Array DetectionBuffer (potassium dihydrogen orthophosphate) + Methanol220.0 nm5.0–200.0 µg/mL5.0–200.0 µg/mL nih.gov
HPTLC-DensitometryIpratropium bromide, FenoterolDensitometryEthyl acetate - ethanol - acetic acid220.0 nm0.50–15.0 µ g/band 0.50–12.0 µ g/band nih.gov
Colorimetry (using DDQ)Ipratropium bromide, FenoterolSpectrophotometryAqueous solution464.3 nm (IPR), 514.0 nm (FEN)5.0–55.0 µg/mL10.0–40.0 µg/mL researchgate.net

Mass Spectrometry-Based Analytical Strategies for Metabolite Profiling in Preclinical Samples

Mass spectrometry (MS) is a powerful tool for identifying and quantifying metabolites of drug compounds in biological samples. evotec.comfrontiersin.org Metabolite profiling, particularly in preclinical studies, is essential for understanding how this compound's components, ipratropium bromide and fenoterol, are processed by the body. evotec.com This helps in assessing the suitability of animal models for toxicological evaluations and identifying potential differences in metabolism across species. evotec.com

Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is a common strategy for metabolite profiling. frontiersin.orgwuxiapptec.com This hyphenated technique combines the separation power of liquid chromatography with the sensitive and accurate mass detection capabilities of mass spectrometry. frontiersin.orgwuxiapptec.com HRMS allows for the determination of the accurate mass of metabolites, which aids in their identification and structural characterization. evotec.comwuxiapptec.com

In preclinical studies involving this compound components, MS-based methods can be used to measure plasma levels and urinary excretion of ipratropium and fenoterol. ersnet.org For instance, a study evaluated the systemic pharmacokinetics of fenoterol and ipratropium by measuring their concentrations in plasma and urine samples collected from patients after inhalation. ersnet.org Radioimmunoassay and radioreceptor assay were used in this specific study to measure fenoterol and ipratropium concentrations, respectively. ersnet.org While not directly MS-based, this illustrates the need for sensitive methods to detect these compounds in biological matrices.

Modern metabolite profiling workflows often utilize ultra-high performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) or tandem mass spectrometry (MS/MS). wuxiapptec.compharmidex.com These systems can identify metabolites generated in various incubation systems, such as liver microsomes or hepatocytes, as well as in vivo samples like plasma, urine, and other matrices. evotec.comwuxiapptec.com High-resolution accurate mass spectrometry, sometimes combined with ion mobility separation, improves specificity and confidence in structural assignment of metabolites. evotec.com

Metabolite profiling studies can provide critical information on the formation of Phase I and Phase II metabolites and allow for cross-species comparisons of metabolic pathways. evotec.com This is crucial for predicting in vivo metabolism and identifying potential liabilities early in drug development. evotec.comwuxiapptec.com

Research Design Frameworks in Pharmacological Investigation (e.g., comparative, correlational, causal analyses)

Pharmacological investigations of this compound and its components utilize various research design frameworks to study their effects and compare them with other treatments. Research frameworks provide a structured approach to defining research questions, collecting and analyzing data, and interpreting results. berlin-international.de

Comparative study designs are frequently employed to assess the bronchodilator effects of this compound against other medications or placebo in patients with airway obstruction. nih.gov These studies often involve administering different treatments on separate occasions and measuring pulmonary function parameters such as forced expiratory volume in one second (FEV1) and forced vital capacity (FVC) at various time points. ersnet.orgnih.gov For example, a single-blind comparative study evaluated the bronchodilator effect of this compound versus Reproterol in patients with chronic reversible airway obstruction by measuring functional parameters over several hours after administration. nih.gov

Randomized controlled trials (RCTs) are a robust type of comparative study design where participants are randomly assigned to different treatment groups (e.g., this compound, comparator, placebo) to minimize bias and allow for causal inferences about treatment effects. nih.gov While the provided search results specifically mention a comparative study and a randomized controlled trial in the context of this compound's clinical investigation, these frameworks are broadly applicable to pharmacological research. nih.gov

Observational studies represent another research design framework used in pharmacological investigation. These are non-intervention studies where treatments are prescribed based on clinical need, and outcomes are observed and analyzed using epidemiological methods. nih.gov Observational studies can be retrospective or prospective and include designs like case series or secondary data analyses. nih.gov They can be used to analyze knowledge from the treatment of patients with drugs in accordance with their registered use and to detect possible cause-effect relationships. nih.gov

Correlational analysis in pharmacological research involves examining the relationship between two or more variables without necessarily implying causality. This could involve correlating drug exposure levels with physiological responses or biomarkers. While not explicitly detailed for this compound in the provided snippets, correlational analysis is a common statistical approach within various research designs to explore associations between variables of interest in pharmacological studies.

Causal analysis aims to establish a cause-and-effect relationship between an intervention (e.g., this compound administration) and an outcome (e.g., improvement in lung function). RCTs are considered strong designs for inferring causality due to randomization. nih.gov Other study designs may provide evidence suggesting causality, but confounding factors need to be carefully considered.

Computational and In Silico Approaches in this compound Research

Computational or "in silico" methods are increasingly used in pharmaceutical research to complement experimental studies, offering advantages in terms of speed and cost. knoell.comjocpr.com These approaches can provide insights into molecular interactions, predict biological activities, and assist in drug design. mdpi.comjocpr.com

Molecular Docking and Dynamics Simulations of Ligand-Receptor Interactions

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to study the interactions between drug molecules (ligands) and their biological targets (receptors), such as proteins. jocpr.complos.orgmdpi.com These methods can help predict how a drug binds to its target site and the stability of the resulting complex. plos.orgmdpi.com

Molecular docking predicts the preferred binding orientation and affinity of a ligand to a receptor. jocpr.commdpi.com This involves computationally placing the ligand into the receptor's binding site and scoring the different possible binding poses based on various energy functions. plos.orgmdpi.com Software like Molegro Virtual Docker (MVD) or AutoDock Vina can be used for docking simulations. plos.orgscielo.sa.cr

Molecular dynamics simulations extend docking studies by simulating the movement and behavior of the ligand-receptor complex over time under simulated physiological conditions. plos.orgmdpi.comfrontiersin.org MD simulations provide information about the stability of the complex, conformational changes, and the nature of interactions (e.g., hydrogen bonds) over a period, typically measured in nanoseconds. plos.orgbiotechrep.ir Analysis of MD simulation results can include metrics such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and the number of hydrogen bonds to assess the stability and dynamics of the interaction. plos.orgbiotechrep.ir

While specific studies applying molecular docking and dynamics simulations directly to this compound (the combination of ipratropium and fenoterol) were not prominently featured in the search results, these techniques are widely applicable to studying the interactions of individual components, ipratropium bromide and fenoterol, with their respective targets (muscarinic receptors for ipratropium and beta-adrenergic receptors for fenoterol). mims.comiiab.me Computational studies using docking and MD simulations have been applied to investigate ligand-receptor interactions for other drug candidates and targets, demonstrating the methodology's relevance in understanding how molecules bind and exert their effects. plos.orgmdpi.comscielo.sa.crfrontiersin.orgbiotechrep.ir

Emerging Research Frontiers for Dual Bronchodilator Compounds

Deeper Elucidation of Inter-Receptor Communication and Signal Integration

The bronchodilatory effect of combining a muscarinic antagonist and a beta-adrenergic agonist is attributed to their distinct yet potentially interacting mechanisms on airway smooth muscle (ASM) cells. Muscarinic antagonists, such as ipratropium (B1672105) bromide, primarily block the action of acetylcholine (B1216132) at muscarinic M₃ receptors on ASM, thereby attenuating bronchoconstriction mediated by the parasympathetic nervous system researchgate.netcambridge.org. This blockade reduces intracellular calcium levels, leading to smooth muscle relaxation cambridge.org. Beta-2 adrenergic receptor (β₂AR) agonists, such as fenoterol (B1672521), stimulate β₂ARs on ASM cells, activating adenylyl cyclase and increasing intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels researchgate.netersnet.org. Elevated cAMP activates protein kinase A (PKA), which promotes ASM relaxation through various mechanisms, including the phosphorylation of myosin light chain kinase researchgate.netersnet.org.

Emerging research is delving deeper into the complex interplay, or "crosstalk," between muscarinic receptors (mAChRs), particularly M₂ and M₃ subtypes, and β₂ARs in the airway researchgate.netnih.gov. Studies indicate that M₃ mAChRs couple to Gq proteins, leading to the activation of phospholipase C and increased intracellular calcium, while β₂ARs couple to Gs proteins, increasing cAMP cambridge.orgplos.org. There is evidence that activation of M₃ receptors can potentially reduce the effectiveness of β₂-agonists through protein kinase C-mediated desensitization of β₂ARs researchgate.net. Conversely, β-adrenergic signaling can antithetically regulate constrictive signals mediated by Gq-coupled receptors, including M₃ muscarinic receptors, potentially through effects on phospholipase C-β1 expression jci.org. This intricate balance of signaling pathways determines airway tone and responsiveness nih.govplos.org. Further understanding of this inter-receptor communication at the molecular level is crucial for optimizing dual bronchodilator strategies and potentially identifying new therapeutic targets.

Functional regulation of G protein-coupled receptors (GPCRs), including mAChRs and β₂ARs, is a dynamic process where signal integration leads to adaptive cellular responses jci.org. Maladaptive regulatory events can contribute to disease pathophysiology and limit therapeutic efficacy jci.org. Research utilizing models like mice with ablated βAR genes or those overexpressing β₂ARs in ASM has provided insights into previously unrecognized βAR signaling events that regulate bronchial tone and responsiveness in vivo jci.org. These studies highlight the complexity of β₂AR-mediated signaling, involving both cAMP-dependent and independent mechanisms ersnet.org.

Advanced Preclinical Models for Studying Airway Pathophysiology

The development and evaluation of dual bronchodilator compounds rely heavily on sophisticated preclinical models that can accurately mimic the complex pathophysiology of airway diseases like asthma and chronic obstructive pulmonary disease (COPD). Traditional in vitro models, such as monocultures of airway epithelial cells or ASM cells, allow for targeted studies of specific mechanisms but lack the complexity of tissue-level interactions and the multicellular environment of the human lung selvita.comkarger.com.

Advanced in vitro models are being developed to overcome these limitations. These include multicellular and three-dimensional (3D) systems, such as 3D lung tissue cultures generated by precision-cut slicing techniques, which reproduce organ-level complexity and support high-resolution imaging to analyze cell-cell and cell-extracellular matrix interactions karger.comatsjournals.org. Biomimetic microfluidic systems, or "airway-on-a-chip" devices, are also emerging. These systems can recreate critical aspects of human lung small airway pathophysiology in vitro, including mucociliary differentiation, functional ciliary beating, synergistic effects between different cell types, and the recruitment of circulating immune cells in response to stimuli karger.comatsjournals.orgresearchgate.net. These advanced models enable the study of disease-relevant insults, such as cigarette smoke exposure, under physiologically relevant airflow conditions atsjournals.orgresearchgate.net.

In vivo animal models, such as mouse and guinea pig models of asthma and COPD, remain essential for evaluating the efficacy of bronchodilators in a whole-organ system karger.compnas.orgaquilo.nl. Mouse models, often induced by allergens like ovalbumin or house dust mite extract, can replicate features such as airway eosinophilia, cytokine production, airway hyperresponsiveness, and airway remodeling pnas.orgaquilo.nlnih.gov. Guinea pig models are also valuable, particularly for studying acute and chronic asthma, allowing for the measurement of early and late asthmatic responses and the assessment of inflammatory cell influx and airway remodeling aquilo.nl. These models have been used to demonstrate the efficacy of various bronchodilator drugs, including beta-agonists and anticholinergics aquilo.nl. While animal models provide crucial insights into in vivo responses, accurately modeling the more severe stages of human COPD, including chronic bronchitis and significant lung function decline, remains challenging karger.com.

The integration of these advanced in vitro and in vivo models is crucial for a comprehensive understanding of dual bronchodilator effects and for translating preclinical findings to clinical applications selvita.com.

Novel Formulation Strategies for Enhanced Targeted Delivery

Optimizing the delivery of bronchodilator compounds to the airways is critical for maximizing therapeutic efficacy and minimizing systemic side effects. For dual bronchodilator therapies involving compounds like ipratropium bromide and fenoterol, novel formulation strategies are being explored to enhance targeted delivery to specific regions of the lung and improve patient adherence.

Inhaled delivery is the primary route for bronchodilators, allowing for direct application to the site of action in the airways nih.govconsensus.app. However, achieving optimal lung deposition can be challenging, with factors such as particle size, inhaler device type, and patient inhalation technique influencing the amount of drug reaching the lower airways nih.govnih.gov.

Novel formulation approaches aim to improve the efficiency and targeting of inhaled dual bronchodilators. These strategies include the development of advanced particle engineering techniques to control aerosol properties, such as particle size distribution and morphology, which can influence deposition patterns within the respiratory tract nih.gov. For instance, computational fluid dynamics (CFD) modeling is used to predict particle deposition characteristics in different airway generations, aiding in the design of formulations and devices for targeted delivery nih.govmdpi.comarchbronconeumol.orgtugraz.at.

Furthermore, the development of fixed-dose combination (FDC) therapies, delivering both a muscarinic antagonist and a beta-agonist in a single inhaler, simplifies treatment regimens and can improve patient compliance researchgate.netdovepress.comnih.gov. Innovative co-formulation technologies, such as co-suspension delivery technology used in some LAMA/LABA FDCs, are being developed to ensure consistent and optimized delivery of both active compounds from a single device dovepress.com.

Beyond traditional formulations, research is also exploring more advanced delivery systems, such as liposomes, microspheres, and nanosuspensions, for pulmonary drug delivery rroij.com. While these are not yet standard for ipratropium bromide and fenoterol combinations, they represent potential future avenues for targeted delivery and sustained release of bronchodilators or novel dual-acting molecules like muscarinic antagonist beta agonists (MABAs) rroij.comersnet.org. MABAs, which combine both pharmacologies in a single molecule, offer potential advantages in terms of simplified pharmacokinetics and the possibility of co-formulation with other agents for triple or quadruple therapies ersnet.org.

Predictive Modeling for Future Bronchodilator Development

Predictive modeling plays an increasingly important role in the development of future bronchodilator therapies, including dual bronchodilator approaches. These models utilize computational and statistical techniques to forecast drug behavior, patient responses, and disease progression, aiding in the identification of promising candidates and optimization of clinical trial design.

Computational fluid dynamics (CFD) modeling is a key tool for predicting airflow patterns and particle deposition in the respiratory tract nih.govmdpi.comarchbronconeumol.orgtugraz.at. By simulating gas flow and aerosol dynamics in realistic 3D airway tree models, CFD can predict drug deposition characteristics in different lung regions, which is invaluable for designing inhaled formulations and devices for targeted delivery nih.govmdpi.comarchbronconeumol.org. This allows for in silico testing of new hypotheses and detailed results without extensive experimental procedures mdpi.com. CFD models are becoming more sophisticated, incorporating patient-specific airway geometries derived from medical imaging to provide more personalized predictions mdpi.com.

Beyond predicting drug delivery, predictive modeling is also being applied to understand and forecast patient responses to bronchodilator therapy and the progression of airway diseases. Statistical models are being developed to predict outcomes such as the development of airflow obstruction or the likelihood of exacerbations based on patient characteristics, lung function measurements (including post-bronchodilator values), and other risk factors unimelb.edu.audovepress.combmj.comresearchgate.net. These models can help identify individuals at high risk who might benefit from earlier or different therapeutic interventions.

Artificial intelligence (AI) and machine learning approaches are also being explored for predicting responses to bronchodilators and aiding in the diagnosis of respiratory diseases mdpi.com. For example, AI models have been developed to predict the results of bronchial provocation tests using spirometry data, including bronchodilator responses mdpi.com. These models highlight the potential of utilizing readily available clinical data to improve diagnostic workflows and potentially predict therapeutic responses mdpi.com.

Predictive modeling, encompassing CFD for drug delivery and statistical/AI models for clinical outcomes, provides valuable tools for accelerating the development of more effective and personalized bronchodilator therapies.

Q & A

Q. What is the pharmacological mechanism of Duovent in asthma management?

this compound combines fenoterol (a selective β2-adrenergic agonist) and ipratropium bromide (an anticholinergic agent), targeting distinct pathways for bronchodilation. Fenoterol activates β2 receptors to relax airway smooth muscle, while ipratropium blocks acetylcholine-mediated bronchoconstriction, providing a synergistic effect .

Q. How does this compound compare to single-agent bronchodilators in clinical efficacy?

A crossover study involving 12 asthma patients demonstrated this compound’s superiority over salbutamol (a β2 agonist alone), with significantly higher FEV₁ improvements (peak 1.98 L vs. 1.88 L) and sustained bronchodilation over 120 minutes. The study controlled for prior corticosteroid use and smoking status .

Q. What are the validated endpoints for assessing this compound’s effectiveness in asthma trials?

Key endpoints include forced expiratory volume in 1 second (FEV₁), forced vital capacity (FVC), and time to peak bronchodilation. In foundational studies, FEV₁ was measured at 10-minute intervals for 90 minutes post-administration, with statistical significance assessed via repeated-measures ANOVA .

Q. What patient demographics were included in foundational this compound clinical trials?

Trials focused on non-smoking adults with chronic stable asthma (mean age: 52 years; disease duration: 15.5 years). Participants were stratified by corticosteroid use (inhaled/oral), ensuring homogeneity in baseline pulmonary function .

Q. What ethical considerations are paramount when recruiting asthma patients for this compound research?

Protocols must include informed consent, exclusion of smokers (to avoid confounding), and transparent reporting of corticosteroid co-administration. Baseline FEV₁ measurements should be standardized after a 12-hour bronchodilator washout .

Advanced Research Questions

Q. What methodological considerations are critical when designing crossover studies to evaluate this compound’s efficacy?

Crossover designs require rigorous washout periods (e.g., 12 hours in this compound trials) to eliminate carryover effects. Randomization of treatment order and stratification by confounding variables (e.g., corticosteroid use) are essential to internal validity .

Q. How can researchers address potential confounding variables in studies comparing combination therapies like this compound?

Use stratified randomization to balance subgroups (e.g., patients on corticosteroids) and employ mixed-effects models to adjust for intra-patient variability. Blinding participants and clinicians to treatment sequences reduces bias .

Q. What statistical approaches are optimal for analyzing time-dependent bronchodilation effects of this compound?

Repeated-measures ANOVA with Bonferroni correction is recommended for multiple comparisons across time points (e.g., 20–120 minutes). Non-parametric tests (e.g., Friedman test) may be used if data violate normality assumptions .

Q. How do pharmacokinetic interactions between fenoterol and ipratropium influence this compound’s dosing protocols?

Fenoterol’s rapid onset (5–15 minutes) and ipratropium’s prolonged duration (4–6 hours) necessitate fixed-dose combinations to balance efficacy and safety. Dose-response studies should monitor heart rate and FEV₁ fluctuations to optimize dosing intervals .

Q. How can meta-analytical frameworks be applied to reconcile conflicting data on this compound’s long-term efficacy?

Conduct systematic reviews using PRISMA guidelines, focusing on randomized controlled trials (RCTs) with homogeneous endpoints (e.g., FEV₁). Assess heterogeneity via I² statistics and perform subgroup analyses by patient age, disease severity, and concomitant therapies .

Methodological Resources

  • Experimental Design : Prioritize crossover RCTs with washout periods ≥12 hours to evaluate acute bronchodilation .
  • Data Analysis : Use mixed-effects models to account for repeated measurements and patient-specific variability .
  • Ethical Compliance : Adhere to CONSORT guidelines for transparent reporting of adverse events and protocol deviations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.